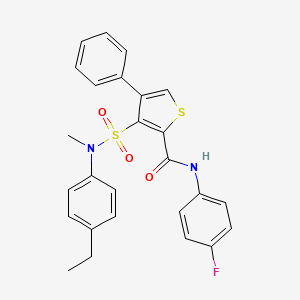![molecular formula C26H20ClN3OS B2722368 2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034486-34-3](/img/structure/B2722368.png)
2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H20ClN3OS and its molecular weight is 457.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical (NLO) Applications
Thiopyrimidine derivatives have been identified for their promising applications in nonlinear optics (NLO), which is crucial for optoelectronic devices. A study on the structural parameters, electronic, linear, and NLO properties of thiopyrimidine derivatives shows that these compounds exhibit considerable NLO character, making them suitable for high-tech optoelectronic applications. This insight was derived from density functional theory (DFT) calculations, which confirmed the purity of these compounds and provided a comparative analysis of their photophysical properties using time-dependent DFT (TDDFT) (Hussain et al., 2020).
Antifolate Inhibitors for Antitumor and Antibacterial Agents
Several studies have synthesized and evaluated 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, containing a thiophene substituent, have shown to be more potent than certain standard agents against human TS, indicating their potential as effective antitumor and antibacterial agents (Gangjee et al., 1996).
Antimicrobial and Anti-inflammatory Agents
Research into linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one has demonstrated the synthesis of compounds with significant antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These studies underline the importance of structural modification in enhancing antimicrobial efficacy, indicating a promising direction for developing new therapeutic agents (Reddy et al., 2010).
Antioxidant Properties
Investigations into the antioxidant properties of pyrimidine derivatives have led to the identification of compounds with potent radical scavenging activities. These activities are comparable to standard antioxidants, highlighting the potential of thiopyrimidine derivatives in oxidative stress-related therapeutic applications (Akbas et al., 2018).
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-10-12-21(13-11-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-6-5-9-20(27)14-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSJDAXLIVYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)
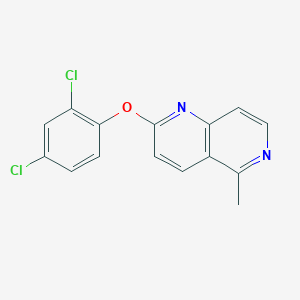
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)
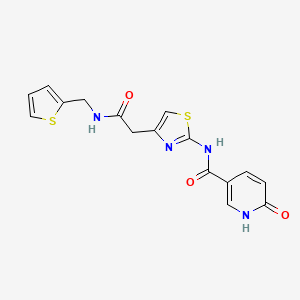
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)
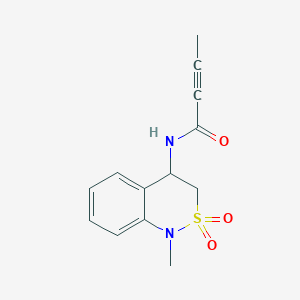
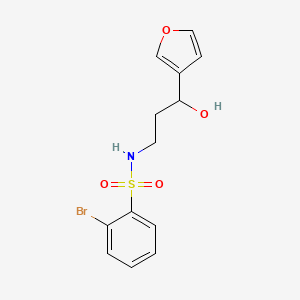
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)
